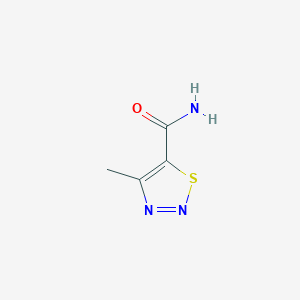

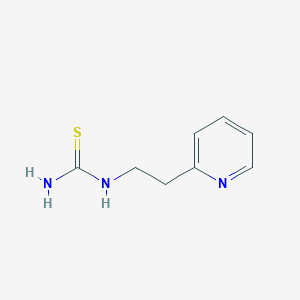

4-Methyl-1,2,3-thiadiazole-5-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide and related thiadiazole derivatives involves several methods, including oxidative dimerization of thioamides and reactions with electrophilic reagents. A method for obtaining 4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives by acylation of hydrazones of oxamic acid thiohydrazides has been developed, indicating a versatile approach to thiadiazole synthesis (Yarovenko et al., 2003).

Molecular Structure Analysis

Studies on the molecular structure of thiadiazole derivatives reveal the importance of N H⋯S hydrogen bonding, as observed in the crystal structures of mercapto functionalized 1,3,4-thiadiazoles. These structures are characterized by chains formed via N–H⋯S hydrogen bonds, emphasizing the role of hydrogen bonding in the stabilization of these compounds' structures (Hipler et al., 2003).

Chemical Reactions and Properties

The reactivity of thiadiazole derivatives towards bases and electrophilic agents has been explored, showcasing the versatility of these compounds in chemical transformations. For example, reactions with bases can lead to the formation of thioamides of furylacetic acid, highlighting the thiadiazole ring's reactivity (Remizov et al., 2019).

Physical Properties Analysis

The physical properties of thiadiazole derivatives have been studied, including their fluorescence effects in aqueous solutions. These studies have revealed interesting fluorescence effects, such as dual fluorescence, which are influenced by molecular aggregation and the presence of functional groups (Matwijczuk et al., 2018).

Chemical Properties Analysis

Detailed investigations into the chemical properties of thiadiazole derivatives, such as 4-methylthiadiazole-5-carboxylic acid, have been conducted using density functional theory. These studies offer insights into the electronic structure, spectral features, and hydrogen bonding characteristics of thiadiazole compounds, providing a deeper understanding of their chemical behavior (Singh et al., 2019).

Applications De Recherche Scientifique

Antimicrobial Activity

- Scientific Field: Medical and Pharmaceutical Sciences .

- Summary of the Application: 4-Methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have been synthesized and evaluated for their in vitro antimicrobial activity . This research is driven by the need for new molecules with potential antimicrobial activity due to the increasing resistance of bacteria to commonly used antibiotics .

- Methods of Application or Experimental Procedures: The compounds were synthesized and their potential antimicrobial effect was evaluated mainly against Gram-positive bacteria . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined .

- Results or Outcomes: Compound 15, with the 5-nitro-2-furoyl moiety, showed the highest bioactivity with MIC = 1.95–15.62 µg/mL and MBC/MIC = 1–4 µg/mL .

Anticancer Activity

- Scientific Field: Oncology .

- Summary of the Application: Some derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxamide have been synthesized and tested for their cytotoxic activities against MCF-7 cancer and RPE-1 human cell lines .

- Methods of Application or Experimental Procedures: The compounds were synthesized and their cytotoxic activities were evaluated using MTT assay .

- Results or Outcomes: The results of this study are not specified in the available resources .

Plant Defense Elicitors

- Scientific Field: Plant Sciences .

- Summary of the Application: Synthetic elicitors, including 4-Methyl-1,2,3-thiadiazole-5-carboxamide, can induce plant defense responses . These compounds can protect crops from diseases without being directly toxic for pathogenic organisms .

- Methods of Application or Experimental Procedures: The synthetic elicitors are applied to the plants and their effect on the plant’s immune system is observed .

- Results or Outcomes: The use of synthetic elicitors can potentially reduce the need for conventional biocidal pesticides, which often are harmful for the environment, farmers, and consumers .

Antifungal Activity

- Scientific Field: Medical and Pharmaceutical Sciences .

- Summary of the Application: 4-Methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have shown antifungal activity .

- Methods of Application or Experimental Procedures: The compounds are synthesized and their potential antifungal effect is evaluated .

- Results or Outcomes: The results of this study are not specified in the available resources .

Antimycobacterial Activity

- Scientific Field: Medical and Pharmaceutical Sciences .

- Summary of the Application: 4-Methyl-1,2,3-thiadiazole-based hydrazone derivatives have been synthesized and tested for their antimycobacterial activity . This research is driven by the need for new molecules with potential antimycobacterial activity due to the increasing resistance of Mycobacterium tuberculosis to commonly used antibiotics .

- Methods of Application or Experimental Procedures: The compounds were synthesized and their potential antimycobacterial effect was evaluated . The minimum inhibitory concentrations (MIC) were determined .

- Results or Outcomes: All compounds demonstrated significant minimum inhibitory concentrations (MIC) from 0.07 to 0.32 µM, comparable to those of isoniazid .

Anticonvulsant Activity

- Scientific Field: Neurology .

- Summary of the Application: Many substituted 1,3,4-thiadiazole derivatives exhibit a wide range of biological activities, including anticonvulsant activities .

- Methods of Application or Experimental Procedures: The compounds are synthesized and their potential anticonvulsant effect is evaluated .

- Results or Outcomes: The results of this study are not specified in the available resources .

Safety And Hazards

Orientations Futures

Thiadiazole derivatives have shown promise in various fields, including medicinal chemistry . They have potential as novel, more effective therapeutics, especially in the field of cancer treatment . The future directions for “4-Methyl-1,2,3-thiadiazole-5-carboxamide” specifically are not explicitly mentioned in the available literature.

Propriétés

IUPAC Name |

4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-2-3(4(5)8)9-7-6-2/h1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWSGYOCBFJBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380274 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,2,3-thiadiazole-5-carboxamide | |

CAS RN |

175136-67-1 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)

![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)